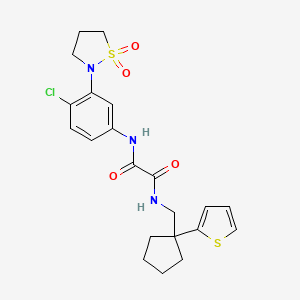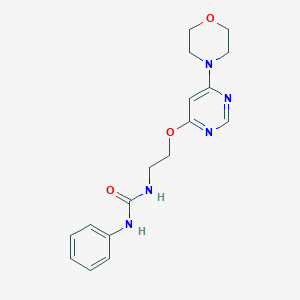
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features an oxazole ring and a morpholine ring, connected by a benzamide linker.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as a tool for studying biological processes due to its ability to interact with specific molecular targets.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Oxazole derivatives, in general, are known to interact with their targets in a variety of ways, often depending on the specific substitution pattern of the oxazole nucleus .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .
Méthodes De Préparation
The synthesis of 2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide involves multiple steps, typically starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the benzamide linker is attached through amide bond formation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the oxazole or morpholine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides.
Comparaison Avec Des Composés Similaires
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide can be compared with other oxazole derivatives, such as:
2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor. The uniqueness of this compound lies in its specific structural features and the combination of the oxazole and morpholine rings, which contribute to its distinct biological activities.
Propriétés
IUPAC Name |
2-benzamido-N-(4-morpholin-4-ylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19(15-4-2-1-3-5-15)24-21-23-18(14-29-21)20(27)22-16-6-8-17(9-7-16)25-10-12-28-13-11-25/h1-9,14H,10-13H2,(H,22,27)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZQEIJUMOGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-nitro-2-[2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2392573.png)
![(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2392575.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2392576.png)
![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)

![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2392582.png)




![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2392594.png)


